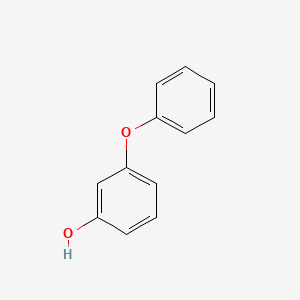

3-Phenoxyphenol

Beschreibung

Significance within Contemporary Organic Chemistry

Phenoxyphenols are valued in organic chemistry for their inherent structural versatility and reactivity. The diaryl ether linkage provides a stable yet modifiable core, while the phenolic hydroxyl group offers a site for numerous chemical transformations, including etherification, esterification, and participation in electrophilic aromatic substitution reactions. This dual functionality makes phenoxyphenols and their derivatives crucial synthons for constructing complex molecular architectures. They are employed in the synthesis of various organic molecules, acting as intermediates or key components in the creation of pharmaceuticals, agrochemicals, and advanced materials. The ability to tune their electronic and steric properties through substitution on the aromatic rings further enhances their utility in designing molecules with specific functionalities and reactivity profiles. Furthermore, the phenolic hydroxyl group can be deprotonated to form phenoxide anions, which exhibit distinct chemical properties, including enhanced nucleophilicity and altered redox potentials upon photoexcitation, opening avenues for photocatalytic applications in organic synthesis units.itwikipedia.orgfiveable.melibretexts.org.

Interdisciplinary Research Trajectories and Implications

The phenoxyphenol scaffold has garnered considerable attention across multiple scientific disciplines due to its adaptable nature and the diverse properties exhibited by its derivatives.

In materials science , phenoxyphenols are integral to the development of high-performance polymers. For instance, they are precursors for poly(arylene ether)s and epoxy resins, materials known for their thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics, and coatings hs-merseburg.delboro.ac.ukinteresjournals.orgshinshu-u.ac.jp. Their incorporation into polymer backbones can also impart flame-retardant properties. Additionally, certain phenoxyphenol derivatives are explored for their potential in liquid crystal technologies.

In medicinal chemistry and pharmaceuticals , phenoxyphenol structures serve as valuable scaffolds for drug discovery. Derivatives have shown potential as anti-inflammatory agents, and research is ongoing into their use as intermediates for synthesizing compounds targeting the central nervous system, as well as potential anticancer agents by modulating specific cellular targets like PCNA ontosight.ainih.govgoogle.comrsc.orgresearchgate.netnih.govmdpi.com. Their biological activities, such as antimicrobial or antioxidant properties, are also subjects of active investigation.

In agrochemicals , phenoxyphenol derivatives have been utilized in the synthesis of pesticides, including insecticides and herbicides, contributing to crop protection strategies ontosight.aiontosight.ai.

The study of phenoxyphenols also involves understanding their physical and chemical properties, which can vary significantly among isomers. For example, while 3-phenoxyphenol has a melting point of 41-42 °C and a boiling point of 185 °C at 12 mmHg chemsrc.comsigmaaldrich.com, its isomer, 4-phenoxyphenol (B1666991), exhibits a higher melting point of 80-84 °C chemsrc.com. These differences in physical properties, stemming from variations in molecular structure and intermolecular forces, are critical considerations in their synthesis, purification, and application.

| Phenoxyphenol Isomer | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Application Areas |

| This compound | 713-68-8 | C₁₂H₁₀O₂ | 41-42 (lit.) | 185 (at 12 mmHg) (lit.) | Agrochemicals, Pharmaceutical Intermediates, Materials Science |

| 4-Phenoxyphenol | 831-82-3 | C₁₂H₁₀O₂ | 80-84 (lit.) | 313.8 (at 760 mmHg) (lit.) | Agrochemical Intermediates, Pharmaceutical Research |

Compound Name Table

this compound

4-Phenoxyphenol

(3-Phenoxyphenyl)methyl 2,2-dimethylpropanoate

4-Nitro-2-phenoxyphenol

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUCPZGYBSEEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061047 | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-68-8 | |

| Record name | 3-Phenoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BD0Y8N9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenoxyphenol and Its Advanced Structural Analogs

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy for forming diaryl ether linkages. This mechanism typically involves the attack of a nucleophilic phenoxide ion on an activated aryl halide, or conversely, the attack of a phenoxide on an aryl halide that is activated by electron-withdrawing groups.

Aryl Halide and Resorcinol (B1680541) Condensation Approaches

This method involves the direct reaction between a phenol (B47542), such as resorcinol, and an aryl halide, often under basic conditions. Resorcinol, possessing two hydroxyl groups, can react with aryl halides to form meta-substituted phenoxyphenols.

Mechanism: The reaction proceeds via an SNAr mechanism where the deprotonated form of resorcinol (resorcinolate) acts as the nucleophile, attacking the aryl halide. The presence of a base is crucial for deprotonating the phenol to generate the more reactive phenoxide anion.

Research Findings: Studies have shown that this approach can be effective for synthesizing various phenoxyphenol derivatives. For instance, the reaction of resorcinol with 5-chloro-2-nitroaniline (B48662) in the presence of sodium hydride in DMF at 125°C yielded 5-(3-hydroxyphenoxy)-2-nitroaniline encyclopedia.pub. Similarly, the condensation of resorcinol with 2-chloro-1-fluoro-4-(trifluoromethyl)benzene under inert atmosphere at 130°C produced 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309), an intermediate in the synthesis of the G-protein-coupled receptor 40 agonist MK-2305 mdpi.com.

Table 1: Aryl Halide and Resorcinol Condensation Approaches

| Aryl Halide Precursor | Phenol Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Product/Analog | Notes |

| 5-chloro-2-nitroaniline | Resorcinol | NaH | DMF | 125 | N/A | 5-(3-hydroxyphenoxy)-2-nitroaniline | Synthesized via SNAr. |

| 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | Resorcinol | N/A | N/A | 130 | N/A | 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol | Intermediate for MK-2305. |

| Iodobenzene (B50100) | Resorcinol | K₂CO₃ | DMF | 100 | 80 | 3-Phenoxyphenol | Copper(I) chloride and 8-hydroxyquinoline (B1678124) used as catalyst/ligand. |

| 1-bromo-3,5-dimethoxybenzene (B32327) | Resorcinol | Cs₂CO₃ | DMF | N/A | N/A | 3-(3,5-dimethoxyphenoxy)phenol | Intermediate for fulicineroside. |

| Aryl iodides (e.g., 3-iodophenol) | Resorcinol | N/A | N/A | N/A | N/A | 3-(p-substituted aryloxy) phenols | Used to develop PPAR agonists. |

Strategic Utilization of Activated Halogenated Precursors

The SNAr reaction is significantly facilitated when the aryl halide possesses strong electron-withdrawing groups (EWGs) positioned ortho or para to the halogen atom. These EWGs stabilize the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack.

Mechanism: Activated aryl halides, such as nitro-substituted halobenzenes, readily undergo SNAr with phenoxides. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the ipso-carbon bearing the halogen.

Research Findings: A notable example is the synthesis of 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol. The initial SNAr reaction, conducted with sodium hydroxide (B78521) in DMSO at 50°C, proceeded efficiently. Subsequent hydrogenation of the nitro group using a Pd/C catalyst in methanol (B129727) furnished the desired amino-phenoxyphenol derivative, which was then used to synthesize anti-prostate cancer agents mdpi.com.

Table 2: SNAr with Activated Halogenated Precursors

| Activated Aryl Halide | Phenol Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Product/Analog | Notes |

| p-fluoronitrobenzene | Resorcinol | NaOH | DMSO | 50 | N/A | 3-(4-aminophenoxy)-phenol (after reduction) | Initial SNAr followed by hydrogenation. Used for anti-prostate agents. |

Demethylation Reactions of Methoxy-Substituted Phenoxy Precursors

The cleavage of methyl ether groups (demethylation) is a common strategy to unmask a phenolic hydroxyl group, often as a final step in the synthesis of phenoxyphenols. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, known for its ability to cleave aryl methyl ethers under relatively mild conditions.

Mechanism: BBr₃ acts as a Lewis acid, coordinating to the oxygen atom of the ether. This coordination polarizes the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the formation of an alkyl bromide and a phenoxyborane species, which upon hydrolysis yields the phenol.

Research Findings: BBr₃ has been widely employed for demethylating aryl methyl ethers in complex syntheses chemicalbook.comnih.gov. For instance, in the synthesis of 3-(3,5-dimethoxyphenoxy)phenol, a precursor with methoxy (B1213986) groups was synthesized via Ullmann-type coupling, and a subsequent demethylation step was performed using HBr in acetic acid mdpi.com. While HBr was used in this specific case, BBr₃ is a well-established alternative for such demethylations nih.govcore.ac.uk. BBr₃ has also been utilized in the synthesis of analogs with potential PPAR agonist activity core.ac.uk.

Table 3: Demethylation of Methoxy-Substituted Phenoxy Precursors

| Methoxy Precursor | Demethylating Agent | Solvent | Conditions | Yield (%) | Product/Analog | Notes |

| 3-(3,5-dimethoxyphenoxy)phenol (intermediate) | HBr in Acetic Acid | N/A | Reflux | N/A | 3-(3,5-dimethoxyphenoxy)phenol (demethylated) | Part of a multi-step synthesis. |

| Methoxy-substituted diaryl ether precursor | BBr₃ | DCM | 0°C to RT, overnight | N/A | Phenol derivative | Used in synthesis of PPAR agonists. |

| 3-methoxydiphenyl ether (hypothetical precursor) | BBr₃ | DCM | 0°C to RT, overnight | N/A | This compound | General application of BBr3 for aryl methyl ether cleavage. |

Hydrolysis of Diazonium Salts in Biphasic Reaction Systems

The conversion of aromatic primary amines to phenols via diazonium salts is a classic synthetic transformation. A more refined approach utilizes biphasic reaction systems, which can enhance yields and simplify work-up procedures.

Mechanism: An aromatic amine is first diazotized using nitrous acid (generated from sodium nitrite (B80452) and a strong acid, typically HCl) at low temperatures to form a diazonium salt. This diazonium salt is then hydrolyzed, usually by warming in an acidic aqueous solution, to yield the corresponding phenol with the evolution of nitrogen gas. The biphasic system, often employing an organic solvent like cyclopentyl methyl ether (CPME) and water, helps to manage the reaction and improve product isolation.

Research Findings: Taniguchi et al. (2015) reported a highly effective method for synthesizing this compound and 3-(4-nitrophenoxy)phenol (B3019501) using the hydrolysis of intermediate diazonium salts. This reaction was carried out in a biphasic system of CPME and water, achieving high yields of the desired compounds, which are important raw materials for functional plastics like polyimide resin encyclopedia.pubmdpi.comresearchgate.net. This method successfully converted various m-substituted anilines into their corresponding m-substituted phenols researchgate.net.

Table 4: Hydrolysis of Diazonium Salts in Biphasic Systems

| Amine Precursor | Diazotization Reagents | Biphasic System Components | Hydrolysis Conditions | Yield (%) | Product/Analog | Notes |

| 3-(4-nitrophenoxy)aniline | NaNO₂, HCl | CPME and Water | Warming | 96 | 3-(4-nitrophenoxy)phenol | High yield in 20 min; important for functional plastics. |

| Aniline derivative (general) | NaNO₂, HCl | CPME and Water | Warming | High | m-substituted phenols | Applicable to various m-substituted anilines. |

| 4-amino-3-phenoxyphenol (hypothetical precursor) | NaNO₂, HCl | CPME and Water | Warming | N/A | 3,4-Phenoxyphenol (B1666991) (hypothetical) | Demonstrates the general applicability of the method. |

Metal-Catalyzed Coupling Reactions in Phenoxyphenol Synthesis

Metal-catalyzed cross-coupling reactions, particularly those employing copper, have revolutionized the synthesis of diaryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

Copper-Catalyzed Ullmann-Type Coupling Methodologies

The Ullmann condensation, first reported in the early 1900s, is a foundational method for forming diaryl ethers by coupling aryl halides with phenols using copper catalysts. Modern advancements have significantly improved its efficiency and applicability.

Mechanism: The Ullmann reaction typically involves the reaction of an aryl halide with a phenoxide salt in the presence of a copper catalyst (e.g., CuI, Cu₂O, Cu salts) and a base. Ligands are often employed to enhance catalytic activity and allow for milder reaction conditions. The mechanism generally involves oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.

Research Findings:

Direct Synthesis of this compound: A synthesis of this compound was achieved by reacting iodobenzene with resorcinol using K₂CO₃ as a base, CuCl as a catalyst, and 8-hydroxyquinoline as a ligand in DMF at 100°C, yielding 80% of the product chemicalbook.com.

Synthesis of Analogs: The Ullmann-type coupling has been instrumental in synthesizing various phenoxyphenol analogs. For example, resorcinol was coupled with aryl iodides using CuI and picolinic acid as catalysts to produce 3-(p-substituted aryloxy) phenols, which were then explored as potential PPAR agonists mdpi.com. Another study synthesized 3-(3,5-dimethoxyphenoxy)phenol by coupling 1-bromo-3,5-dimethoxybenzene with resorcinol using CuI, N,N-dimethylglycine hydrochloride, and cesium carbonate in DMF mdpi.com. This compound served as an intermediate in the synthesis of fulicineroside.

Milder Conditions: Ligand-accelerated Ullmann couplings allow for reactions at lower temperatures. For instance, using N,N-dimethylglycine as a ligand with copper catalysts enabled the coupling of aryl iodides or bromides with phenols at 90°C, providing good to excellent yields of diaryl ethers acs.orgorganic-chemistry.org. This approach tolerates various functional groups and is more efficient than traditional high-temperature Ullmann reactions acs.orgorganic-chemistry.org.

Other Copper-Catalyzed Methods: Copper catalysis has also been applied to the hydroxylation of diaryliodoniums to generate phenols and diaryl ethers, offering mild reaction conditions without strong bases or expensive noble-metal catalysts rsc.org.

Table 5: Copper-Catalyzed Ullmann-Type Coupling Methodologies

| Aryl Halide/Electrophile | Phenol Precursor | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Product/Analog | Notes |

| Iodobenzene | Resorcinol | CuCl / 8-hydroxyquinoline | K₂CO₃ | DMF | 100 | 80 | This compound | Classical Ullmann-type synthesis. |

| Aryl iodides | Resorcinol | CuI / Picolinic acid | N/A | N/A | N/A | N/A | 3-(p-substituted aryloxy) phenols | Used for PPAR agonists. |

| 1-bromo-3,5-dimethoxybenzene | Resorcinol | CuI / N,N-dimethylglycine hydrochloride | Cs₂CO₃ | DMF | N/A | N/A | 3-(3,5-dimethoxyphenoxy)phenol | Intermediate for fulicineroside. |

| Aryl bromides/iodides | Phenols | Cu(I) salt / N,N-dimethylglycine | Cs₂CO₃ | Acetonitrile | 90 | Good-Excellent | Diaryl ethers | Milder conditions, efficient. |

| Diaryliodoniums | Phenols | Copper catalyst | N/A | N/A | Mild | N/A | Phenols and diaryl ethers | Hydroxylation approach. |

| 3-chlorophenol | Phenol | Oxine copper catalyst | Alkali | N/A | 150-200 | N/A | 4-Phenoxyphenol | Excess phenol used, recovered. |

Compound Name Table

this compound

5-(3-hydroxyphenoxy)-2-nitroaniline

3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

3-(4-aminophenoxy)-phenol

3-(3,5-dimethoxyphenoxy)phenol

3-(p-substituted aryloxy) phenols

5-(3-hydroxyphenoxy)-2-nitroaniline

4-(3-hydroxyphenoxy)-1,2-benzyldiamine

3-(4-nitrophenoxy)phenol

Nonachloro-3-phenoxyphenol

Palladium/Copper-Catalyzed Sonogashira Coupling Variations

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.comscirp.org. While not directly used for the synthesis of the core this compound structure itself in the reviewed literature, this methodology is crucial for creating advanced structural analogs by introducing alkynyl or aryl substituents onto phenoxyphenol scaffolds or related diaryl ethers. For instance, Sonogashira coupling can be employed to attach functionalized alkynes to halo-substituted phenoxyphenol precursors, thereby extending conjugation or introducing reactive handles for further derivatization scielo.org.mxrsc.orgresearchgate.net.

The general reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), typically in the presence of a base (such as an amine) and a solvent organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.com. Variations in ligands, bases, and solvents allow for optimization of reaction conditions for specific substrates.

Table 2.4.2.1: Representative Sonogashira Coupling Reactions in Phenoxyphenol Analog Synthesis

| Reactants (Aryl/Vinyl Halide + Alkyne) | Catalyst System (Pd/Cu) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Haloarene + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | DMF | Room Temp. | High | organic-chemistry.orgwikipedia.org |

| Bromoarene + Arylalkyne | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 °C | Good | scielo.org.mx |

| Haloarene + Terminal Alkyne | Pd₂(dba)₃ / CuI / PPh₃ | Pr₂NH | DMSO | 45 °C | Good | scielo.org.mx |

Grignard Reagent Mediated Routes to Phenoxyphenol Scaffolds

Grignard reagents (organomagnesium halides, RMgX) are highly versatile nucleophiles widely used in organic synthesis for carbon-carbon bond formation nih.govmiracosta.eduleah4sci.comwisc.eduorganic-chemistry.orggeeksforgeeks.org. While direct synthesis of this compound via Grignard reagents is not extensively detailed, these reagents can be instrumental in constructing phenoxyphenol scaffolds or related diaryl ether structures. For example, Grignard reagents can react with appropriate electrophiles, such as aryl halides or epoxides, to forge the diaryl ether linkage or build the aromatic rings of phenoxyphenol analogs.

The preparation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) miracosta.eduleah4sci.comwisc.edugeeksforgeeks.org. The nucleophilic carbon atom of the Grignard reagent can then attack carbonyl carbons, epoxides, or undergo other coupling reactions to form new C-C bonds.

Table 2.5.1: Grignard Reagent Mediated Synthesis of Phenol/Aryl Ether Scaffolds

| Grignard Reagent | Electrophile | Reaction Type | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Phenylmagnesium bromide | Benzophenone | Nucleophilic Addition | Diethyl Ether | Reflux | Tertiary Alcohol | miracosta.edutsijournals.com |

| Arylmagnesium halide | Carbonyl Compound | Nucleophilic Addition | Ether/THF | Anhydrous | Alcohol | leah4sci.comwisc.eduorganic-chemistry.orggeeksforgeeks.org |

| Aryl halide | Magnesium | Grignard Formation | Diethyl Ether/THF | Anhydrous | Grignard Reagent | miracosta.eduleah4sci.comgeeksforgeeks.org |

Synthetic Pathways Involving Cyclohexenone Rearrangements

Synthetic routes to phenoxyphenols can also leverage rearrangements of cyclohexenone derivatives. While specific examples directly leading to this compound via cyclohexenone rearrangements are less common in the initial search results, the general principle of aromatization of cyclic ketones or related rearrangements can be applied to construct aromatic systems that can then be functionalized to form diaryl ethers. For example, acid-catalyzed hydrolysis and rearrangement of certain cyclohexanediones can lead to dihydroxybenzenes, which are precursors to various substituted phenols and ethers researchgate.netorgsyn.orgorganic-chemistry.org.

The strategy might involve synthesizing a functionalized cyclohexenone, inducing a rearrangement (e.g., electrocyclic or sigmatropic), and then aromatizing the ring system. Subsequent ether formation or functional group manipulation would then yield the desired phenoxyphenol scaffold.

Table 2.6.1: Cyclohexenone-Based Aromatization Pathways

| Starting Material | Reaction/Rearrangement | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromocyclohexanone | Dehydrohalogenation | Various | Cyclohexenones | orgsyn.org |

| 3-Ethoxy-2-cyclohexenone | LiAlH₄ reduction, acid hydrolysis, rearrangement | Ether, H₂SO₄ | Cyclohexenones | orgsyn.org |

| Cyclohexanediones | Acid-catalyzed aromatization | H₂SO₄, Ac₂O/AcOH | Dihydroxybenzenes | researchgate.net |

Derivatization of this compound for Complex Molecule Synthesis

Once synthesized, this compound can be further modified to create a diverse array of compounds with tailored properties, making it a valuable intermediate for complex molecule synthesis.

Formation of Esters and Ethers for Targeted Properties

The phenolic hydroxyl group of this compound is readily amenable to esterification and etherification reactions. These modifications are often performed to alter the compound's solubility, reactivity, or to introduce specific functionalities for targeted applications, such as in materials science or as biologically active agents.

Esterification typically involves reacting this compound with carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a base or coupling agent ontosight.aiontosight.aiontosight.ai. Etherification can be achieved through reactions with alkyl halides or epoxides under basic conditions (e.g., Williamson ether synthesis) . The resulting esters and ethers can exhibit enhanced thermal stability, altered lipophilicity, or specific biological activities, as seen in pyrethroid ester analogs used in pest control ontosight.aiontosight.ai.

Table 2.7.1.1: Ester and Ether Derivatives of this compound

| Derivative Type | Reactant(s) | Reagent/Catalyst | Conditions | Targeted Property/Application | Reference |

|---|---|---|---|---|---|

| Ester | This compound | Pivaloyl Chloride | Base | Pest control, Pharmaceuticals, Materials Science | ontosight.ai |

| Ester | This compound | Prop-2-enoic acid derivatives (e.g., acryloyl chloride) | DMAP or DCC | Monomer for polymers, drug delivery | |

| Ester | This compound | 3,3-Dimethylbutanoic acid | Catalyst | Insecticides/Acaricides | ontosight.ai |

| Ester | This compound | 2,2-Dimethylpropanoic acid | Catalyst | Insecticidal properties (Pyrethroid ester) | ontosight.ai |

| Ether | This compound + 1,3-Difluorobenzene | NaOH/KOH | High Temperature (150–280°C) | Polyphenyl ether synthesis | |

| Ether | Resorcinol + 3-Phenoxybromobenzene | K₂CO₃ | DMF, 80–120°C | Diaryl ether synthesis |

Integration into Phthalocyanine (B1677752) Macrocycles

This compound and its derivatives can be incorporated into the structure of phthalocyanines, which are large, planar macrocyclic compounds with extensive applications in dyes, pigments, sensors, and electronic materials colab.wsmdpi.comulakbim.gov.trresearchgate.netjchemrev.comresearchgate.net. The phenoxyphenol moiety is typically introduced by functionalizing phthalonitrile (B49051) precursors, which then undergo cyclotetramerization to form the phthalocyanine macrocycle.

For example, a phenoxyphenol derivative can be reacted with 4-nitrophthalonitrile (B195368) to form a substituted phthalonitrile, which is then tetramerized to yield phthalocyanines with the phenoxyphenol groups appended to the periphery colab.wsresearchgate.net. These substituents can significantly influence the solubility, electronic properties, and aggregation behavior of the resulting phthalocyanine complexes.

Table 2.7.2.1: Integration of Phenoxyphenol Moieties into Phthalocyanines

| Phthalocyanine Precursor | Phenoxyphenol Derivative | Reaction with Phthalonitrile | Resulting Phthalocyanine | Application/Property | Reference |

|---|---|---|---|---|---|

| 4-Nitrophthalonitrile | 4-[4-(trifluoromethyl)phenoxy]phenol | Nucleophilic aromatic substitution | Tetrakis[4-[4-(trifluoromethyl)phenoxy]phenoxy]-substituted phthalocyanine | High solubility in organic solvents | colab.ws |

| 4-Nitrophthalonitrile | 4-Phenoxyphenol | Nucleophilic aromatic substitution | Substituted phthalocyanine | Enhanced solubility | researchgate.net |

| Phthalonitrile | Phenol derivatives | Nucleophilic substitution | Phenoxy-substituted phthalonitriles | Precursors to Mg-phthalocyaninates | researchgate.net |

Compound Name List

Reactivity and Mechanistic Organic Chemistry of 3 Phenoxyphenol

Electrophilic Aromatic Substitution Pathways in Phenoxyphenol Systems

3-Phenoxyphenol features two aromatic rings that are activated towards electrophilic aromatic substitution due to the presence of oxygen-containing substituents—a hydroxyl group and a phenoxy ether linkage. The hydroxyl group is a strongly activating ortho, para-director, while the phenoxy group is a moderately activating ortho, para-director. This disparity in activation levels generally leads to preferential substitution on the more strongly activated phenol (B47542) ring.

Nitration of phenols can be achieved using various reagents, and the regioselectivity is often influenced by the reaction conditions. For instance, treatment of phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. The use of metal nitrates, such as copper(II) nitrate trihydrate, in organic solvents has been investigated as a method for the regioselective nitration of phenols. ijcce.ac.irresearchgate.net In these reactions, the choice of solvent can significantly impact the ratio of ortho to para isomers. ijcce.ac.ir For this compound, electrophilic attack is expected to favor the positions ortho and para to the hydroxyl group.

Halogenation is another common electrophilic aromatic substitution reaction. Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. Reaction with bromine in a low-polarity solvent can lead to monobrominated phenols, whereas using bromine water typically results in the formation of a tribrominated product.

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound based on the directing effects of the hydroxyl and phenoxy groups.

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂+ | 2-Nitro-5-phenoxyphenol, 4-Nitro-3-phenoxyphenol |

| Bromination | Br+ | 2-Bromo-5-phenoxyphenol, 4-Bromo-3-phenoxyphenol, 6-Bromo-3-phenoxyphenol |

| Friedel-Crafts Alkylation | R+ | ortho- and para-alkylated this compound |

| Friedel-Crafts Acylation | RC(O)+ | ortho- and para-acylated this compound |

Oxidative Coupling Reactions and Polymerization Mechanisms

Phenols can undergo oxidative coupling reactions to form polymers. This process, often catalyzed by enzymes like peroxidases or by transition metal complexes, involves the oxidation of the phenolic monomer to a phenoxy radical. kyoto-u.ac.jp These radicals then couple to form larger molecules, leading to the formation of polymers such as poly(phenylene oxide) (PPO). kyoto-u.ac.jptandfonline.com

The polymerization of phenol derivatives can proceed chemoselectively. For instance, horseradish peroxidase (HRP) can catalyze the polymerization of a phenol derivative with a methacryloyl group by selectively polymerizing the phenolic moiety, leaving the methacryloyl group intact in the side chain. kyoto-u.ac.jp The resulting polymer structure consists of both phenylene and oxyphenylene units. kyoto-u.ac.jp

For unsymmetrically substituted phenols like this compound, oxidative coupling can lead to various linkages (C-C or C-O), resulting in polymers with complex structures. The specific reaction conditions, including the catalyst and solvent, are critical in controlling the regioselectivity of the coupling and the properties of the resulting polymer. sumitomo-chem.co.jp The mechanism generally proceeds through the formation of a phenoxy radical, which can then undergo radical-radical coupling to form dimers, trimers, and eventually the polymer chain. sumitomo-chem.co.jp

Research on the oxidative polymerization of 4-phenoxyphenol (B1666991) using tyrosinase model complexes has shown that a "radical-controlled" mechanism can be achieved. acs.org In this process, a controlled phenoxy radical-copper(I) intermediate is formed instead of a free phenoxy radical, leading to highly regioselective C-O coupling and the formation of crystalline poly(1,4-phenylene oxide). acs.org

Exploration of Radical Chemistry and Reaction Intermediates

The radical chemistry of phenoxyphenols is centered on the formation and reactivity of the corresponding phenoxy radicals. nih.gov These radicals are key intermediates in oxidative coupling reactions and can be generated through chemical or enzymatic oxidation, as well as by photochemical methods. kyoto-u.ac.jpnih.govrsc.org The unpaired electron in a phenoxy radical is delocalized across the aromatic ring, which can be represented by several resonance structures. acs.org This delocalization contributes to the relative stability of these radical species.

The formation of phenoxy radicals can be initiated by enzymes like peroxidases, which oxidize phenolic compounds at the expense of hydrogen peroxide. kyoto-u.ac.jp These radicals can then react with each other to form polymers. kyoto-u.ac.jp The interaction of phenoxy radicals with other molecules, such as thiols, can lead to redox cycling and the generation of other reactive species like superoxide (B77818) radicals. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a key technique used to detect and characterize radical intermediates like phenoxy radicals. nih.gov For example, ESR has been used to identify thiyl radicals formed during the reaction of phenoxy radicals with thiols. nih.gov The structure of phenoxy radicals has been studied, revealing a significant ketone character in the C-O bond, which is shorter than the corresponding bond in the parent phenol. acs.org

The table below outlines common methods for generating phenoxy radicals and the techniques used to study them.

| Generation Method | Description | Detection/Study Technique |

| Enzymatic Oxidation | Use of enzymes like horseradish peroxidase or laccase with an oxidant (e.g., H₂O₂). kyoto-u.ac.jpfrontiersin.org | UV-Vis Spectroscopy, HPLC |

| Chemical Oxidation | Reaction with chemical oxidants like iron(III) compounds. rsc.org | Nanosecond Laser Photolysis |

| Photolysis | UV irradiation, sometimes in the presence of a photosensitizer. rsc.org | Electron Spin Resonance (ESR) Spectroscopy nih.gov |

Catalytic Transformations and Hydroxylation Reactions Involving Phenoxyphenols

Catalytic transformations of phenoxyphenols are crucial for synthesizing valuable chemical intermediates. A key transformation is hydroxylation, which introduces additional hydroxyl groups onto the aromatic rings, leading to dihydroxy or trihydroxy compounds. The hydroxylation of phenol, for example, produces catechol and hydroquinone, which are important industrial chemicals. scirp.orgmdpi.com

Various catalytic systems have been developed for phenol hydroxylation, often using hydrogen peroxide as a "green" oxidant. mdpi.com Heterogeneous catalysts, such as titanium-containing zeolites (e.g., TS-1), are widely studied for this reaction. mdpi.com The reaction conditions, including temperature, solvent, and catalyst type, can influence both the conversion of the phenol and the selectivity towards specific dihydroxybenzene isomers. scirp.orgmdpi.com For instance, metal-organic frameworks like Fe-BTC have shown activity in the liquid-phase hydroxylation of phenol to catechol and hydroquinone. scirp.org

In the context of this compound, catalytic hydroxylation would be expected to yield a mixture of dihydroxydiphenyl ether isomers. The regioselectivity of this reaction would be influenced by the directing effects of the existing hydroxyl and phenoxy groups, as well as the nature of the catalytic system employed. For instance, catalysts based on heteropolyacids have been shown to selectively produce either catechol or hydroquinone from phenol, depending on the specific composition of the heteropolyacid salt. google.comgoogleapis.com This suggests that by carefully selecting the catalyst, it may be possible to control the position of the new hydroxyl group on the this compound molecule.

Furthermore, the C-O ether bond in oxyphenylene-based polymers, which share structural similarities with this compound, can be cleaved under certain conditions. A method for the depolymerization of super engineering plastics like polysulfone and polyetheretherketone involves a hydroxylation reaction that cleaves the carbon-oxygen main chain, regenerating the monomeric arenols. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of Phenoxyphenols

Thermochemical Properties and Energetic Characterization

The thermochemical properties of 3-phenoxyphenol have been a subject of detailed study, employing both experimental calorimetric techniques and theoretical computational approaches.

The standard molar enthalpies of formation for this compound in both condensed and gas phases at 298.15 K have been determined through experimental methods, primarily static bomb combustion calorimetry acs.orgnih.govacs.orgresearchgate.netresearchgate.net. Concurrently, high-level ab initio molecular orbital calculations, specifically employing the G3(MP2)//B3LYP level of theory, have been utilized to compute these values acs.orgnih.govacs.orgresearchgate.netresearchgate.net. Studies have reported good agreement between the experimental and calculated gas-phase enthalpies of formation, validating the computational models used acs.orgnih.govacs.orgresearchgate.net. For instance, calculations indicated that this compound is slightly less stable than 2-phenoxyphenol (B1197348) by approximately 5.5 kJ·mol−1, with 4-phenoxyphenol (B1666991) being the least stable isomer acs.org.

The standard molar enthalpy of vaporization for this compound at 298.15 K has been experimentally determined using high-temperature Calvet microcalorimetry acs.orgnih.govacs.orgresearchgate.netresearchgate.net. An experimental value of 69.5 kJ/mol was reported at 431 K, based on data collected over a temperature range nist.gov. While the study by Ribeiro da Silva et al. focused on determining the enthalpy of vaporization at 298.15 K for this compound using Calvet microcalorimetry, specific numerical values for this temperature are not explicitly detailed in the provided snippets acs.orgnih.govacs.orgresearchgate.netresearchgate.net. For 4-phenoxyphenol, the enthalpy of sublimation was determined using the Knudsen effusion technique acs.orgnih.govacs.orgresearchgate.netresearchgate.net.

Table 1: Thermochemical Properties of this compound

| Property | Value | Units | Method/Level of Theory | Reference |

| Enthalpy of Formation (g) | Not specified | kJ/mol | Combustion Calorimetry | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Enthalpy of Formation (g) | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Enthalpy of Vaporization | 69.5 | kJ/mol | Experimental (Stephenson and Malanowski, 1987) | nist.gov |

| Enthalpy of Vaporization | Not specified | kJ/mol | Calvet microcalorimetry (at 298.15 K) | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Gas-Phase Acidity | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.org |

| Gas-Phase Basicity | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.org |

| Proton Affinity | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.org |

| Electron Affinity | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.org |

| Adiabatic Ionization Enthalpy | Not specified | kJ/mol | G3(MP2)//B3LYP | acs.org |

Note: Specific numerical values for these properties for this compound were not explicitly quoted in the provided snippets, but their determination and calculation by the cited studies are confirmed.

Molecular Orbital Calculations and Electronic Structure Analysis

Advanced computational techniques, including ab initio and Density Functional Theory (DFT) methods, have been instrumental in dissecting the electronic structure and molecular orbital characteristics of this compound.

The study of phenoxyphenols has extensively utilized high-level ab initio molecular orbital calculations, with the G3(MP2)//B3LYP composite method being a prominent approach for determining molecular geometries and calculating thermochemical properties acs.orgnih.govacs.orgresearchgate.netresearchgate.net. Geometry optimizations were also performed using the B3LYP/6-31G(d) level of theory, which is consistent with the level of theory used for optimization within the G3MP2B3 calculations acs.org. These methods allow for a detailed analysis of electron distribution, bond angles, and dihedral angles, providing a foundation for understanding the molecule's electronic configuration and potential intramolecular interactions acs.orgnih.gov.

Computational investigations have extended to the evaluation of gas-phase acidities and basicities of phenoxyphenol isomers. The G3(MP2)//B3LYP computational approach was employed to calculate values for gas-phase acidity (ΔHacid) and gas-phase basicity (ΔGbasicity) acs.org. These calculations provide fundamental insights into the proton transfer behavior of the molecule in the absence of solvent effects.

In addition to acidities and basicities, the same G3(MP2)//B3LYP composite method was used to compute proton affinities (PA), electron affinities (EA), and adiabatic ionization enthalpies for phenoxyphenols acs.org. These properties are crucial for understanding the molecule's behavior in ionization processes and its interaction with charged species. The good agreement observed between calculated and experimental gas-phase enthalpies of formation for 3- and 4-phenoxyphenol lends confidence to the calculated values for these other related energetic properties, as well as for isomers not experimentally studied nih.govacs.orgresearchgate.net.

Table 2: Computational Methods Employed

| Method | Application | Reference |

| G3(MP2)//B3LYP | Geometry optimization, calculation of thermochemical properties, electronic structure analysis | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| B3LYP/6-31G(d) | Geometry optimization | acs.org |

Compound List:

this compound

4-Phenoxyphenol

2-Phenoxyphenol

Diphenyl ether

Phenoxy radical

Phenoxide anion

Environmental Occurrence, Fate, and Degradation Pathways of Phenoxyphenols

Environmental Presence as Byproducts of Xenobiotic Degradation (e.g., Triclosan)

Phenoxyphenols, including 3-phenoxyphenol, can be introduced into the environment as metabolic byproducts resulting from the degradation of other xenobiotics. A significant precursor is the widely used antimicrobial agent triclosan (B1682465) (TCS). researchgate.net While the primary degradation of triclosan often involves cleavage of the ether bond to form compounds like 2,4-dichlorophenol, other metabolic pathways can lead to the formation of different phenolic structures. europa.eu

Metabolism is a primary defense mechanism in organisms against foreign chemical compounds (xenobiotics). nih.gov Generally, this process transforms lipophilic compounds into more water-soluble forms to facilitate excretion. openaccessjournals.com However, some metabolic pathways can generate byproducts that are more lipophilic and potentially more bioactive than the parent compound. nih.govpnas.org Studies have identified metabolic pathways in organisms that can form phenoxyphenol structures from simpler phenolic xenobiotics. For instance, in vitro incubation of phenol (B47542) with liver microsomes has been shown to produce phenoxyphenol isomers, including this compound (3-Ph-O-PhOH). pnas.org This indicates that the biotransformation of common phenolic pollutants in the environment can be a source of this compound.

The widespread use of products containing xenobiotics like triclosan results in their continuous release into wastewater. researchgate.neteuropa.eu Despite wastewater treatment processes, a fraction of these compounds and their metabolites can persist, entering surface waters and accumulating in biosolids, which may be applied to land. europa.eu This creates pathways for the distribution of precursor compounds and their degradation byproducts, such as this compound, throughout various environmental compartments. researchgate.netnih.gov

Microbial Biotransformation Mechanisms and Pathways

Microbial biotransformation is a critical process in the environmental degradation of xenobiotic compounds. medcraveonline.comijcmas.com Microorganisms possess diverse metabolic pathways to break down complex organic molecules, often using them as sources of carbon and energy. researchgate.net

The microbial metabolism of xenobiotics is facilitated by a range of enzymes that catalyze reactions in two main phases. openaccessjournals.com

Phase I Metabolism: This phase involves functionalization reactions such as oxidation, reduction, and hydrolysis. These reactions introduce or expose functional groups on the xenobiotic molecule, typically making it more reactive. Key enzymes in this phase include cytochrome P450 monooxygenases and dioxygenases, which are crucial for initiating the breakdown of aromatic rings. openaccessjournals.comiipseries.org For phenolic compounds, these enzymes can hydroxylate the aromatic ring, making it susceptible to cleavage.

Phase II Metabolism: This phase consists of conjugation reactions, where the modified xenobiotic or its metabolite is coupled with an endogenous molecule (like a sugar). openaccessjournals.com This process significantly increases the water solubility of the compound, aiding in its detoxification and removal. researchgate.net

The efficiency of these enzymatic processes depends on various factors, including the specific microbial strains present, environmental conditions (pH, temperature, oxygen availability), and the chemical structure of the xenobiotic compound. researchgate.net

| Metabolic Phase | Reaction Type | Key Enzyme Superfamilies | Function in Phenoxyphenol Degradation |

|---|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450s, Monooxygenases, Dioxygenases | Initiates breakdown by adding hydroxyl groups to the aromatic rings, increasing reactivity. openaccessjournals.comiipseries.org |

| Phase I | Reduction | Reductases | Can modify functional groups under specific environmental conditions. |

| Phase I | Hydrolysis | Esterases, Amidases | Cleavage of ester or ether linkages, though the ether bond in phenoxyphenols is generally stable. europa.eu |

| Phase II | Conjugation | Glucuronosyltransferases, Sulfotransferases | Attaches polar molecules (e.g., sugars) to increase water solubility for detoxification. openaccessjournals.comresearchgate.net |

Recent research has uncovered a metabolic pathway for phenolic xenobiotics that diverges from the typical detoxification process. nih.gov Instead of producing more water-soluble conjugates, Phase I enzymes can mediate reactions that form more lipophilic and bioactive products. nih.govpnas.org This pathway has been observed for triclosan, which can be metabolized to form TCS-O-TCS, a dimer with higher lipophilicity and biological activity than the parent compound. nih.gov

This metabolic process is not limited to a single compound but can occur within and among different phenolic xenobiotics, leading to "cross-talk" reactions. nih.gov For example, triclosan could potentially react with metabolites of bisphenol A or benzo(a)pyrene to form new hybrid compounds. nih.gov The study that identified this pathway also confirmed its applicability to simpler phenols, detecting 2-phenoxyphenol (B1197348) and 4-phenoxyphenol (B1666991) as metabolites. pnas.org This indicates that this compound could also be formed through such mechanisms, representing a biotransformation product of other phenolic pollutants present in the environment. These lipophilic metabolites are of concern because their reduced water solubility may lead to greater persistence and bioaccumulation. pnas.org

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, abiotic processes, primarily photodegradation and hydrolysis, contribute to the transformation of this compound in the environment.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, this process is a significant degradation pathway for many organic pollutants, including phenols. nih.gov The photodegradation of phenolic compounds often follows pseudo-first-order kinetics. researchgate.netmdpi.com The rate of degradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or dissolved organic matter in natural waters. researchgate.netsci-hub.se

The general mechanism for the photodegradation of phenols involves the following steps:

Absorption of UV light excites the molecule or a photosensitizer.

This leads to the generation of highly reactive oxygen species, particularly hydroxyl radicals (•OH). mdpi.com

The hydroxyl radicals attack the aromatic ring of the phenol, leading to the formation of hydroxylated intermediates (e.g., catechol, resorcinol (B1680541), hydroquinone). mdpi.com

Further oxidation leads to the opening of the aromatic ring, forming short-chain organic acids. mdpi.com

Ultimately, these intermediates can be mineralized to carbon dioxide and water. researchgate.netmdpi.com

The half-life for the photodegradation of a related compound, triclosan, in aqueous solutions can be as short as 41 minutes under laboratory conditions, highlighting the potential importance of this pathway for phenoxyphenols. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Reaction Kinetics | Typically follows pseudo-first-order kinetics for phenolic compounds. researchgate.netmdpi.com | The rate of degradation is proportional to the concentration of the compound. |

| Primary Mechanism | Attack by photochemically produced hydroxyl radicals (•OH). mdpi.com | Leads to hydroxylation and subsequent cleavage of the aromatic rings. |

| Influencing Factors | pH, presence of photocatalysts (e.g., TiO₂), and dissolved organic matter. researchgate.netmdpi.com | Environmental conditions in water bodies will significantly affect the degradation rate. |

| End Products | Intermediate organic acids, eventually mineralized to CO₂ and H₂O. mdpi.com | Indicates a potential for complete removal from the environment, given sufficient time and appropriate conditions. |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the key structural feature of interest is the ether linkage (C-O-C) connecting the two phenyl rings. Diphenyl ether linkages are known to be chemically stable and generally resistant to hydrolysis under typical environmental pH and temperature conditions. europa.eu Studies on the structurally similar compound triclosan have shown that hydrolysis is not an important environmental fate process due to the stability of this bond in the presence of strong acids and bases. europa.eu Therefore, it is expected that this compound would also exhibit considerable hydrolytic stability in aqueous systems, making hydrolysis a minor degradation pathway compared to microbial biotransformation and photodegradation.

Toxicological Assessments and Mechanisms of Action for Phenoxyphenols

Systemic and Cellular Toxicity Mechanisms of Phenoxyphenols

The toxicological profile of phenoxyphenols, including 3-phenoxyphenol, is dictated by their chemical structure, which allows them to interact with and disrupt various biological systems at the cellular and systemic levels. The underlying mechanisms of their toxicity are multifaceted, involving direct physical disruption of cellular structures and interference with critical biochemical pathways.

Protein Denaturation and Cellular Membrane Disruption

Phenolic compounds, by their nature, can interact with proteins and cellular membranes, leading to a loss of function and integrity. The lipophilic character of the phenoxy group in this compound suggests it can partition into the lipid bilayer of cellular membranes. This insertion can alter the fluidity and physical properties of the membrane, which is crucial for numerous cellular functions, including transport of solutes and signal transduction.

Research on various phenol (B47542) derivatives has demonstrated their capacity to induce changes in the fluidity of the erythrocyte membrane and interact with its proteins. pjoes.com Such interactions can lead to perturbations in the content of key membrane proteins like spectrin (B1175318) and band 3 protein. pjoes.com While direct studies on this compound are limited, it is plausible that it shares these membrane-disrupting capabilities. Disruption of the cell membrane's integrity can lead to a cascade of detrimental effects, including loss of ionic homeostasis and eventual cell lysis. nih.govucl.ac.uk Furthermore, the interaction of phenolic compounds with proteins can disrupt the non-covalent bonds and disulfide bonds that maintain their three-dimensional structure, a process known as protein denaturation. This can lead to the inactivation of enzymes and the disruption of cellular signaling pathways.

Phenol exposure has been shown to cause a rapid and dose-dependent, albeit transient, decrease in transepithelial electrical resistance in human colonic epithelial cell lines, indicating a disruption of barrier function. nih.gov This effect is thought to be secondary to changes in the cell membrane, leading to the mislocalization of tight junction proteins. nih.gov

Uncoupling of Oxidative Phosphorylation (for related phenolic compounds)

A significant mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria. cutm.ac.innih.gov This process disrupts the tight coupling between the electron transport chain and the synthesis of ATP, the cell's primary energy currency. cutm.ac.innih.govwikipedia.org Uncouplers act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthase. cutm.ac.innih.gov This leads to an inhibition of ATP synthesis without affecting the respiratory chain itself. cutm.ac.innih.gov

The key structural features for a compound to act as a weakly acidic uncoupler include an acid-dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. cutm.ac.innih.gov While this compound possesses a hydroxyl group (acid-dissociable) and a bulky hydrophobic phenoxy group, the lack of a strong electron-withdrawing group might influence its potency as an uncoupler compared to classical uncouplers like 2,4-dinitrophenol. wikipedia.org The dissipation of the proton motive force by uncouplers leads to a state of high oxygen consumption but low ATP production, with the energy being released as heat. wikipedia.org This cellular energy deficit can impair numerous ATP-dependent biological functions, ultimately leading to cellular dysfunction and toxicity.

Role of Reactive Oxygen Species and Radical Generation in Toxicity

The generation of reactive oxygen species (ROS) is a key mechanism in the toxicity of many phenolic compounds. nih.govnih.gov Phenolic compounds can undergo enzymatic one-electron oxidation to form phenoxyl radicals. nih.govnih.gov These radicals are highly reactive and can participate in redox cycling. They can be reduced by intracellular reductants such as thiols (e.g., glutathione), regenerating the parent phenol and producing thiyl radicals. nih.gov This cycling process can lead to the depletion of cellular antioxidants and the generation of superoxide (B77818) radicals, contributing to oxidative stress. nih.gov

Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This can lead to damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov Studies on phenol have shown that at subtoxic concentrations, it can cause significant oxidative stress in human keratinocytes, leading to the oxidation of membrane phospholipids (B1166683) and a decrease in total antioxidant reserves. nih.gov The formation of phenoxyl radicals and subsequent ROS generation is a plausible toxicological mechanism for this compound, given its phenolic structure. nih.govnih.gov

Enzyme Modulation and Cytochrome P450 Interactions

Phenolic compounds are known to interact with and modulate the activity of various enzymes, with a particular focus on the cytochrome P450 (CYP) superfamily. nih.gov CYP enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and environmental chemicals. nih.gov Inhibition or induction of these enzymes can lead to significant alterations in the toxicity and pharmacological activity of other substances.

Polyphenols have been shown to inhibit the activity of major human CYP enzymes, such as CYP3A4, through various mechanisms, including competitive and non-competitive inhibition. nih.gov The inhibition of these phase I metabolizing enzymes can have dual effects. On one hand, it can prevent the metabolic activation of certain pro-carcinogens. nih.gov On the other hand, it can lead to an increase in the plasma concentrations of co-administered drugs that are metabolized by these enzymes, potentially leading to toxicity. The interaction of this compound with CYP enzymes has not been extensively studied, but its polyphenolic structure suggests a potential for such interactions.

Endocrine Disruption Potentials and Hormonal Receptor Interactions

A growing body of evidence suggests that various phenolic compounds possess endocrine-disrupting properties, meaning they can interfere with the body's endocrine system. nih.govfrontiersin.orgnih.gov This interference can occur through several mechanisms, including mimicking or blocking the action of natural hormones by binding to their receptors. frontiersin.org

The structural similarity of some phenols to endogenous estrogens allows them to interact with estrogen receptors (ERs), particularly ERα. frontiersin.orgnih.gov Such interactions can trigger estrogenic or anti-estrogenic responses, potentially leading to adverse effects on reproductive health and development. frontiersin.org A study investigating 22 closely related phenolic compounds found that several could impact mRNA and protein expression in a manner similar to estradiol (B170435) in a human breast cancer cell line. frontiersin.org

Specifically concerning compounds structurally related to this compound, metabolites of pyrethroid insecticides, 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been investigated for their endocrine activity. nih.gov While a yeast-based assay indicated potential estrogenic and anti-estrogenic activity, studies using a mammalian cell line (MCF-7) and in vivo studies in rats did not show a significant effect on estrogen-dependent cell proliferation or the onset of puberty. nih.gov These findings highlight the importance of using multiple testing systems to evaluate endocrine-disrupting potential. Further research is needed to specifically determine the interaction of this compound with various hormonal receptors.

Immunotoxicological Investigations and Immune System Modulation

The immune system is a potential target for xenobiotics, and its modulation can lead to either immunosuppression or immunostimulation (e.g., hypersensitivity or autoimmunity). nih.gov The immunotoxicity of phenolic compounds can vary widely depending on their specific structure and the presence of contaminants.

A key study investigated the humoral immunotoxicity of various components found in technical grade pentachlorophenol, including a chlorinated phenoxyphenol fraction. nih.gov In this study, C57BL/6 mice were treated with these fractions, and the splenic IgM response to sheep erythrocytes was measured. The results indicated that the chlorinated phenoxyphenol fraction was without effect on the humoral immune response at the tested dose levels. nih.gov In contrast, the chlorinated dioxin/furan fraction was found to be significantly immunosuppressive. nih.gov

While this study provides some direct evidence regarding a fraction that would include chlorinated isomers of this compound, it is important to note that the immunotoxic potential of the parent this compound compound has not been extensively evaluated. Polyphenols, in general, have been shown to modulate immune function through various mechanisms, including regulating cytokine production and influencing the activity of immune cells like monocytes and macrophages. nih.gov Therefore, further investigations are warranted to fully characterize the potential immunomodulatory effects of this compound.

Development of Strategies for Mitigation of Cytotoxic Effects

Scientific literature currently lacks specific studies detailing the development of strategies to mitigate the cytotoxic effects of this compound. The compound is recognized as moderately toxic upon ingestion and skin contact. chemicalbook.com Toxicological data has established lethal dose (LD50) values, which quantify its acute toxicity. However, research into specific interventions, such as the use of antioxidants or other cytoprotective agents to counteract its cellular damage, has not been reported. The full scope of its toxicological properties remains to be fully investigated. coleparmer.comgeorganics.sk

Table 2: Acute Toxicity Data for this compound

| Exposure Route | Species | LD50 Value |

|---|---|---|

| Oral | Rat | 1211 mg/kg coleparmer.comchemicalbook.com |

| Oral | Mouse | 493 mg/kg coleparmer.com |

| Skin | Rat | 2750 mg/kg coleparmer.com |

Skin and Eye Irritation Mechanisms

This compound is classified as an irritant to the skin, eyes, and respiratory system. coleparmer.comgeorganics.sk European regulations reflect this, with the risk phrase R36/37/38 assigned, indicating its irritant properties. georganics.sk

The mechanism underlying this irritation has been explored through computational methods such as Membrane-Interaction Quantitative Structure-Activity Relationship (MI-QSAR) analysis. oup.comoup.com These studies suggest a common molecular mechanism for both skin and eye irritation caused by organic chemicals like this compound. This mechanism is dependent on a combination of three key factors:

Membrane Uptake: The irritation potential increases with the effective concentration of the compound that is available for absorption into the phospholipid-rich regions of cell membranes. oup.comoup.com

Membrane Binding: The strength of the interaction and binding of the compound to these cellular membranes is directly proportional to its irritation potency. oup.com

Chemical Reactivity: The intrinsic chemical reactivity of the irritant, which can be modeled by molecular orbital energies (HOMO/LUMO), plays a significant role in the irritation mechanism. oup.com

Therefore, the irritation caused by this compound is not merely a surface-level effect but is proposed to stem from its ability to penetrate and interact with the lipid components of cell membranes, leading to cellular disruption and an inflammatory response. oup.com

Table 3: Proposed Mechanisms of this compound Irritation

| Factor | Description |

|---|---|

| Cellular Membrane Interaction | Irritation potency is linked to the compound's ability to be absorbed by and bind to the phospholipid regions of cell membranes. oup.comoup.com |

| Chemical Reactivity | The inherent reactivity of the molecule contributes to its ability to induce an irritation response. oup.com |

| Effective Concentration | Higher availability of the compound for membrane uptake leads to increased irritation. oup.com |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Phenoxyphenol

Chromatographic Separation Techniques

Chromatographic methods are foundational for separating complex mixtures, allowing for the subsequent identification and quantification of target analytes like 3-Phenoxyphenol. Coupling these separation techniques with sensitive detectors, particularly mass spectrometers, significantly enhances analytical capabilities.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) and its more advanced form, tandem mass spectrometry (GC-MS/MS), are powerful tools for the analysis of volatile and semi-volatile organic compounds, including many phenolic substances. GC separates compounds based on their boiling points and interactions with the stationary phase, while MS provides identification through mass-to-charge ratios and fragmentation patterns. GC-MS/MS offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis, enabling the targeted detection of specific compounds even in complex matrices.

Research has demonstrated the utility of GC-MS/MS for the analysis of various phenolic compounds and related substances. For instance, methods have been developed for the analysis of phenolic endocrine disruptors in surface water, achieving detection limits in the sub-nanogram per liter range rsc.org. Similarly, GC-MS/MS has been applied to quantify phenothrin (B69414) and its metabolite, 3-phenoxybenzoic acid (PBA), in agricultural products, with detection limits reported as low as 0.01 ppm for phenothrin nih.gov. Methods for analyzing phenols in ambient air using thermal desorption coupled with GC/MS (TD-GC/MS) highlight the technique's ability to efficiently separate and detect these compounds matec-conferences.org. Furthermore, EPA methods, such as Method 8041A, outline procedures for phenol (B47542) analysis using GC, with GC/MS serving as a confirmation technique epa.gov. The TraceGOLD TG-5SilMS column has shown excellent performance for the analysis of phenols and chlorinated phenols in drinking water via GC/MS, meeting EPA method requirements thermofisher.com.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with Mass Spectrometry (LC-MS and LC-MS/MS), is widely employed for the analysis of a broad range of compounds, including non-volatile and thermally labile substances like many phenols. LC separates analytes based on their polarity and interactions with the stationary and mobile phases. The subsequent MS detection provides highly specific identification and sensitive quantification. LC-MS/MS, utilizing techniques like Multiple Reaction Monitoring (MRM), offers superior selectivity and lower detection limits compared to single MS detection, making it ideal for trace analysis.

Studies have reported the successful application of LC-MS/MS for the determination of various phenolic compounds in diverse matrices. For example, an integrated UHPLC-MS/MS method for phenolic endocrine disruptors in surface water achieved detection and quantification limits of 0.228–0.940 ng/L and 0.758–3.13 ng/L, respectively rsc.org. Automated LC-MS/MS methods for environmental phenols in urine have demonstrated limits of detection as low as 0.1–0.4 ng/mL nih.gov. Direct LC-MS analysis of this compound has been reported, providing specific mass spectral data, retention times (e.g., 10.667 min on a Kinetex C18 EVO column), and mobile phase conditions massbank.eu. For chlorophenols in environmental samples, LC-MS/MS has achieved detection limits down to 0.3 ng injected or ng/g levels using solid-phase microextraction unl.pt. Furthermore, LC-MS/MS methods for phenols in tap water have shown good recovery rates (85% to 107%) and quantification limits as low as 0.0005 mg/L jasco-global.com. LC-MS analysis of phenolic compounds generally exhibits good linearity (R² > 0.9921) with high recoveries (70.1% to 115.0%) and good precision nih.gov.

HPLC can be effectively coupled with various detection modalities besides mass spectrometry, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence detection (FLD), and electrochemical detection. The choice of detector depends on the analyte's properties and the required sensitivity and selectivity.

UV-Vis Detection: UV-Vis detection is a common and versatile method for analyzing compounds that absorb UV or visible light. For phenols, detection is often performed at wavelengths around 274 nm or 280 nm epa.govscirp.org. HPLC-UV methods for phenols have reported linear response ranges and lower limits of detection (LOD) in the microgram per liter to milligram per liter range, depending on the specific analyte and sample preparation, such as pre-column derivatization scirp.orgscirp.org. For instance, an HPLC-UV method using derivatization with 4-nitrobenzoyl chloride achieved LODs ranging from 0.006 to 0.05 mg/L for phenols and phenylphenols scirp.org.

Fluorescence Detection (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. HPLC-FLD has been successfully applied to the analysis of phenols, often after pre-column derivatization. For example, an HPLC-fluorescence assay for phenols and chlorophenols achieved detection limits between 0.001 and 0.008 mg/L sadil.ws. Another study reported detection limits for urinary phenols, cresols, and xylenols using fluorescence derivatization in the range of 0.15 to 1.09 μM (0.2–1.6 pmol) nih.gov. HPLC-FLD is particularly useful for trace analysis and contaminant screening due to its inherent sensitivity measurlabs.com.

Electrochemical Detection (ECD): Electrochemical detection can also be employed for phenolic compounds, offering high sensitivity and selectivity based on redox properties. While specific examples for this compound using HPLC-ECD were not detailed in the provided search results, HPLC with electrochemical detection has been reported for other phenolic compounds, achieving very low detection limits scirp.org.

Table 1: Performance of Chromatographic Techniques for Phenolic Compounds

| Technique | Analyte Class / Specific Compound | Detection Limit (LOD/LOQ) | Matrix | Reference |

| UHPLC-MS/MS | Phenolic EDCs | 0.228–0.940 ng/L (LOD) | Surface Water | rsc.org |

| LC-MS/MS | Environmental Phenols | 0.1–0.4 ng/mL | Urine | nih.gov |

| GC-MS/MS | Phenothrin/PBA | 0.01 ppm | Agricultural Products | nih.gov |

| GC-MS/MS | Endocrine Disrupting Chemicals | 0.5–20.0 ng/kg | Fish and Seafood | nih.gov |

| LC-MS/MS | Chlorophenols | ~0.3 ng injected / ng/g | Environmental Samples | unl.pt |

| LC/MS/MS | Phenols | 0.0005 mg/L (LOQ) | Tap Water | jasco-global.com |

| HPLC-UV | Phenols, Phenylphenols | 0.006–0.05 mg/L | Tap Water | scirp.org |

| HPLC-Fluorescence | Phenols, Chlorophenols | 0.001–0.008 mg/L | Tap Water | sadil.ws |

| HPLC-Fluorescence | Urinary Phenols, Cresols, Xylenols | 0.15–1.09 μM (0.2–1.6 pmol) | Urine | nih.gov |

Capillary Electrophoresis (CE) for Enhanced Selectivity

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged molecules in a narrow-bore capillary. Its advantages include high separation efficiency, low sample consumption, and versatility, allowing for the analysis of a wide range of compounds, including ionic and hydrophilic species. CE can be coupled with various detectors, including mass spectrometers (CE-MS), UV-Vis, and chemiluminescence detectors.

CE offers enhanced selectivity due to the precise control over separation parameters such as buffer composition, pH, voltage, and capillary coatings. For phenolic compounds, CE has been employed with chemiluminescence detection, achieving detection limits in the order of 10⁻⁷ M, which is significantly lower than those obtained with conventional fluorescence detectors nih.gov. The combination of CE with MS (CE-MS) provides both separation and mass information, enabling sensitive and specific analysis of complex mixtures. CE-MS is particularly well-suited for analyzing ionic and hydrophilic compounds, making it valuable for metabolomics and the analysis of biological samples slideshare.nethumanmetabolome.com. While direct studies on this compound using CE were not extensively detailed in the provided snippets, the technique is recognized for its applicability to phenolic compounds, offering high separation efficiency and sensitivity when coupled with appropriate detection methods usp.orgthegoodscentscompany.comsciex.com.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive and selective detection based on the redox properties of analytes. Among these, stripping voltammetry techniques are particularly powerful for trace analysis.

Stripping voltammetry (SV) involves two main steps: a pre-concentration step where the analyte is accumulated onto an electrode surface or within the electrode material, followed by a stripping step where the accumulated analyte is electrochemically oxidized or reduced, generating a current proportional to its concentration. This pre-concentration step significantly enhances sensitivity, allowing for the detection of analytes at trace levels.

"Absorptive stripping voltammetry" (ASV), utilizing carbon paste electrodes, has been investigated for phenol detection. Studies have shown that 4-phenoxyphenol (B1666991), a structural analogue of this compound, can be detected in the range of 2.5 to 40 µM using this technique rsc.orgresearchgate.netrsc.org. This approach involves the accumulation of phenols via absorptive uptake into the bulk of the electrode material, overcoming issues like electrode passivation and enabling detection over a wide concentration range rsc.orgresearchgate.netrsc.org. Electrochemical stripping analysis (ESA) in general is recognized for its high sensitivity and low limits of detection for various analytes, including organic compounds mmu.ac.uk. Other stripping voltammetry techniques, such as differential pulse anodic stripping voltammetry, have demonstrated detection limits in the nanomolar range for metal ions researchgate.net, illustrating the potential sensitivity achievable with these electrochemical methods for trace analysis.

Table 2: Stripping Voltammetry for Phenoxyphenols

| Technique | Analyte | Detection Range | Reference |

| Absorptive Stripping Voltammetry | 4-Phenoxyphenol | 2.5–40 µM | rsc.orgresearchgate.netrsc.org |

Derivatization Strategies for Enhanced Detection and Sensitivity

Pre-Column Derivatization Methods (e.g., with 4-Nitrobenzoyl Chloride)